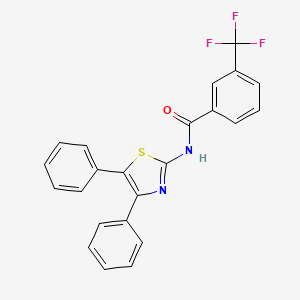
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H15F3N2OS and its molecular weight is 424.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Thiazole Moiety : Contributes to biological activity through electron-withdrawing effects.
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Phenyl Rings : Provide steric bulk that can influence the interaction with enzymes or receptors.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazoles possess cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |
| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| This compound | MCF7 (breast cancer) | TBD | Ongoing studies |
The structure-activity relationship (SAR) analysis suggests that the presence of both the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity. For example, electron-donating groups on the phenyl ring have been associated with increased activity.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial effects against various pathogens. A study evaluating a series of thiazole-containing compounds found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table outlines some findings:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Thiazole Derivative A | E. coli | 32 µg/mL | |
| Thiazole Derivative B | S. aureus | 16 µg/mL | |
| This compound | TBD | TBD | Ongoing studies |
These findings indicate a promising avenue for further development of this compound as a potential antimicrobial agent.
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of various thiazole derivatives for their anticancer activity against multiple cell lines. The study highlighted that modifications to the thiazole structure significantly influenced cytotoxicity profiles. Compounds with additional methyl or halogen substituents on the phenyl rings showed enhanced activity compared to their unsubstituted counterparts.
Mechanistic Insights
Molecular dynamics simulations have been employed to understand the interaction of thiazole derivatives with target proteins involved in cancer pathways. For instance, one study demonstrated that certain thiazole compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, suggesting a mechanism for inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2OS/c24-23(25,26)18-13-7-12-17(14-18)21(29)28-22-27-19(15-8-3-1-4-9-15)20(30-22)16-10-5-2-6-11-16/h1-14H,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLQFCPSHBYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













